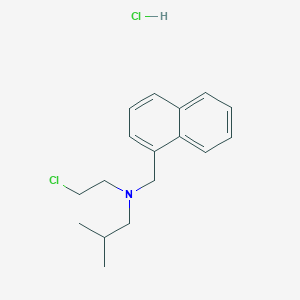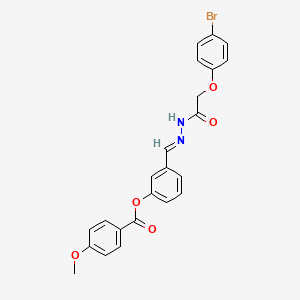
N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenyl group attached to the indole ring, which is further connected to a dimethylamino group via a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Dimethylamino Group: The final step involves the alkylation of the indole derivative with dimethylamine, typically using formaldehyde as a methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methylene bridge, leading to the formation of N-oxides or aldehydes.
Reduction: Reduction reactions can target the indole ring or the phenyl group, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides, aldehydes, or carboxylic acids.
Reduction: Hydrogenated indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Indole derivatives are known to interact with various biological targets, including enzymes and receptors, making them useful in drug discovery.
Medicine
In medicine, indole derivatives have shown promise in treating various conditions such as cancer, inflammation, and neurological disorders. This compound may serve as a lead compound for developing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural features allow for modifications that can lead to materials with desirable properties.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-2-(2-phenyl-1H-indol-3-yl)ethanamine
- N,N-dimethyl-5-methyl-1H-indol-3-yl)methanamine
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine
Uniqueness
N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine is unique due to the specific positioning of the phenyl group and the dimethylamino group. This configuration can influence its binding affinity and selectivity towards biological targets, making it distinct from other indole derivatives.
Propiedades
Número CAS |
4660-96-2 |
|---|---|
Fórmula molecular |
C17H18N2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(2-phenyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C17H18N2/c1-19(2)12-15-14-10-6-7-11-16(14)18-17(15)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |
Clave InChI |
CECAAFFTTFQGHF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)





![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)


